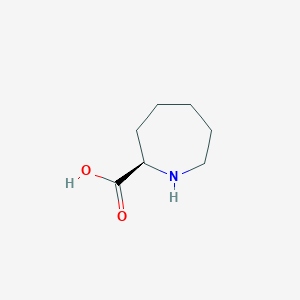(2R)-azepane-2-carboxylic acid
CAS No.: 66865-36-9
Cat. No.: VC8168970
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66865-36-9 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (2R)-azepane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |
| Standard InChI Key | OPFURXRZISKMJV-ZCFIWIBFSA-N |
| Isomeric SMILES | C1CC[C@@H](NCC1)C(=O)O |
| SMILES | C1CCC(NCC1)C(=O)O |
| Canonical SMILES | C1CCC(NCC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
(2R)-Azepane-2-carboxylic acid belongs to the azepane family, characterized by a saturated seven-membered ring containing one nitrogen atom. The compound’s molecular formula is , with a molecular weight of 143.18 g/mol for the free acid. Its hydrochloride derivative () has a molecular weight of 179.64 g/mol . The stereochemistry at the second carbon is critical, as enantiomeric purity influences biological activity and synthetic utility.
Table 1: Key Physicochemical Properties
| Property | Value (Free Acid) | Value (Hydrochloride) |
|---|---|---|
| Molecular formula | ||
| Molecular weight (g/mol) | 143.18 | 179.64 |
| Purity (commercial) | N/A | 95%–97% |
| Physical form | Not reported | Solid |
The hydrochloride salt’s solid form and enhanced stability make it the preferred commercial variant . X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required to confirm the (R)-configuration definitively, though supplier specifications assert enantiomeric purity .
Applications in Pharmaceutical Research
(2R)-Azepane-2-carboxylic acid hydrochloride is marketed as a “versatile small molecule scaffold” , with applications spanning:
Peptidomimetic Design
The azepane ring mimics peptide backbones, enabling the development of protease inhibitors and receptor modulators. Its rigidity and chiral center allow for precise spatial arrangement of functional groups, critical for target engagement .
Prodrug Development
The carboxylic acid group facilitates prodrug strategies, where ester or amide derivatives enhance bioavailability. For example, conjugation with lipophilic moieties could improve blood-brain barrier penetration .
Catalysis and Chiral Auxiliaries
The (R)-configuration makes this compound a candidate for asymmetric synthesis. It could serve as a chiral ligand or catalyst in enantioselective reactions, though such uses remain underexplored in the literature .
| Supplier | Location | Purity | Price (50 mg) | Delivery Timeline |
|---|---|---|---|---|
| CymitQuimica | Spain | 97% | 364.00 € | 24 Apr 2025 |
| Gennex Laboratories | India | 95% | 1,220.00 € | 5 Jun 2025 |
| JK Chemical | China | 97% | Inquire | Not specified |
Notably, European suppliers command higher prices, reflecting stringent quality control and logistics costs . Bulk purchases (e.g., 500 mg) reduce per-unit costs by up to 40%, though lead times extend to 8–10 weeks .
Future Directions and Research Gaps
Despite its commercial availability, fundamental research on (2R)-azepane-2-carboxylic acid remains sparse. Key areas for investigation include:
-
Synthetic methodology: Developing catalytic asymmetric routes to improve enantiomeric excess.
-
Biological profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).
-
Formulation studies: Exploring salt forms beyond hydrochloride to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume